Benzoic acid, 3-(2-propynyloxy)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-prop-2-ynoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h1,3-5,7H,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERILFFCDZRBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519499 | |
| Record name | 3-[(Prop-2-yn-1-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85607-73-4 | |
| Record name | 3-[(Prop-2-yn-1-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design for Benzoic Acid, 3 2 Propynyloxy
Established Reaction Pathways for Benzoic acid, 3-(2-propynyloxy)- Synthesis
The most prominent and widely utilized method for synthesizing Benzoic acid, 3-(2-propynyloxy)- is the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com This classical organic reaction involves the reaction of an alkoxide with a primary alkyl halide. libretexts.org In the context of this specific compound, the synthesis involves the reaction of a 3-hydroxybenzoate with a propargyl halide.
A general representation of this pathway begins with the deprotonation of the hydroxyl group of 3-hydroxybenzoic acid to form a more nucleophilic phenoxide. This is typically achieved using a suitable base. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a propargyl halide (such as propargyl bromide) in an SN2 reaction. This leads to the formation of the desired ether linkage and a halide salt as a byproduct.
Precursor Selection and Starting Material Strategies
The successful synthesis of Benzoic acid, 3-(2-propynyloxy)- hinges on the appropriate selection of precursor molecules. The primary starting materials for the Williamson ether synthesis route are:
3-Hydroxybenzoic acid: This serves as the foundational aromatic framework containing both the carboxylic acid and the hydroxyl group necessary for etherification. It is a commercially available compound that can also be synthesized through various methods, including the sulfonation of benzoic acid followed by alkali fusion. chemicalbook.comwikipedia.org
Propargyl Halide: Propargyl bromide or propargyl chloride are the most common reagents used to introduce the 2-propynyloxy group. These compounds provide the three-carbon chain with the terminal alkyne functionality.
The strategy often involves protecting the carboxylic acid group of 3-hydroxybenzoic acid as an ester (e.g., methyl or ethyl ester) prior to the etherification step. rasayanjournal.co.in This prevents the acidic proton of the carboxylic acid from interfering with the basic conditions required for the deprotonation of the phenolic hydroxyl group. Following the formation of the ether linkage, the ester is then hydrolyzed back to the carboxylic acid to yield the final product.
Strategies for Constructing Substituted Benzoic Acid Frameworks
The synthesis of the core 3-hydroxybenzoic acid structure can be approached through several established organic chemistry transformations.
While not the most direct route to 3-hydroxybenzoic acid itself, oxidative methods are fundamental in the broader synthesis of substituted benzoic acids. These approaches typically involve the oxidation of an alkyl group attached to the benzene (B151609) ring. For instance, a methyl, ethyl, or larger alkyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The position of the resulting carboxylic acid is dictated by the position of the alkyl group on the aromatic ring.
A more versatile strategy for forming the benzoic acid moiety involves the interconversion of other functional groups. Common methods include:
Hydrolysis of Nitriles: A cyano group (-CN) on the aromatic ring can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This is a reliable method for introducing a carboxyl group at a specific position.
Carbonation of Grignard Reagents: An aryl halide can be converted into a Grignard reagent, which can then react with carbon dioxide (CO₂) to form a carboxylate salt. Subsequent acidification yields the benzoic acid.
For the specific synthesis of 3-hydroxybenzoic acid, a common industrial method involves the sulfonation of benzoic acid to produce 3-sulfobenzoic acid, which is then subjected to alkali fusion at high temperatures (210–220°C) to replace the sulfonic acid group with a hydroxyl group. wikipedia.org
Formation of Propynyloxy (B15346420) Ether Linkages
The key step in the synthesis of Benzoic acid, 3-(2-propynyloxy)- is the formation of the propynyloxy ether linkage. This is typically achieved through the Williamson ether synthesis, a robust and versatile SN2 reaction. masterorganicchemistry.com The reaction involves an alkoxide ion reacting with a primary alkyl halide.
In this specific synthesis, the phenolic hydroxyl group of a 3-hydroxybenzoate derivative is deprotonated by a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a phenoxide ion. libretexts.orgrasayanjournal.co.in This phenoxide then acts as a nucleophile and attacks the electrophilic methylene (B1212753) carbon of a propargyl halide (e.g., propargyl bromide). The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the SN2 mechanism. rasayanjournal.co.innih.gov
The reaction can be represented as follows:
3-Hydroxybenzoate + Base → 3-Phenoxidebenzoate
3-Phenoxidebenzoate + Propargyl Halide → 3-(2-propynyloxy)benzoate + Halide Salt
Following the etherification, if the carboxylic acid was initially protected as an ester, a hydrolysis step is required to obtain the final product, Benzoic acid, 3-(2-propynyloxy)-. rasayanjournal.co.in
Catalytic Systems in Benzoic acid, 3-(2-propynyloxy)- Synthesis
While the Williamson ether synthesis is often carried out stoichiometrically with a base, catalytic systems can be employed to enhance the reaction efficiency and promote greener synthetic routes. francis-press.comresearchgate.net
Phase-transfer catalysts (PTCs) are particularly useful in this context. PTCs, such as quaternary ammonium (B1175870) salts, can facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase where the propargyl halide is dissolved. This increases the reaction rate and allows for the use of a wider range of solvents and less harsh reaction conditions.
In some instances, metal catalysts can be used for propargylation reactions. researchgate.net For example, copper-based catalysts have been employed in the coupling of phenols with propargylic compounds. rsc.org However, for the straightforward synthesis of Benzoic acid, 3-(2-propynyloxy)-, the base-mediated Williamson ether synthesis remains the most common and practical approach.
Data Tables
Table 1: Key Precursors for the Synthesis of Benzoic acid, 3-(2-propynyloxy)-
| Precursor | IUPAC Name | Role in Synthesis |
| 3-Hydroxybenzoic acid | 3-Hydroxybenzoic acid | Provides the core aromatic structure with hydroxyl and carboxyl functional groups. chemicalbook.comwikipedia.org |
| Propargyl bromide | 3-Bromopropyne | Source of the 2-propynyloxy side chain. nih.gov |
| Potassium carbonate | Potassium carbonate | Base used to deprotonate the phenolic hydroxyl group. rasayanjournal.co.in |
| Acetone | Propan-2-one | Common solvent for the Williamson ether synthesis. rasayanjournal.co.in |
Table 2: Common Reaction Conditions for Williamson Ether Synthesis
| Parameter | Typical Conditions |
| Base | K₂CO₃, NaH, NaOH libretexts.orgrasayanjournal.co.in |
| Solvent | Acetone, DMF, Acetonitrile rasayanjournal.co.innih.gov |
| Temperature | Room temperature to reflux |
| Reaction Time | Several hours to overnight rasayanjournal.co.in |
Optimization of Reaction Parameters and Yield Enhancement
The successful synthesis of Benzoic acid, 3-(2-propynyloxy)- hinges on the careful control and optimization of several key reaction parameters. Given that the Williamson ether synthesis is the most common route, optimization focuses on maximizing the efficiency of this SN2 reaction while minimizing potential side reactions. libretexts.org The yield of this reaction in a laboratory setting can typically range from 50-95%. byjus.com
Solvent Effects and Reaction Medium Modulation
The choice of solvent is critical in the Williamson ether synthesis as it influences the rate and outcome of the SN2 reaction. masterorganicchemistry.com Polar aprotic solvents are generally preferred because they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free and highly reactive. chem-station.com The reaction is often conducted using a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group of 3-hydroxybenzoic acid, forming the corresponding sodium phenoxide. edubirdie.com
Commonly used solvents and their impact on the reaction are detailed below:
| Solvent | Type | Rationale for Use in Williamson Synthesis |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent at solvating cations, promoting a "naked" and highly reactive nucleophile. Often leads to high yields and faster reaction rates. byjus.comchem-station.com |
| Acetonitrile (ACN) | Polar Aprotic | A common solvent for SN2 reactions that effectively dissolves many organic substrates and inorganic salts. byjus.comchem-station.com |
| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | A good choice when using strong, reactive bases like sodium hydride (NaH), as it is relatively inert under these conditions. masterorganicchemistry.com |
| Acetone | Polar Aprotic | While a polar aprotic solvent, it can sometimes be less effective than DMF or DMSO for this specific synthesis due to lower polarity and potential side reactions. youtube.com |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | A highly polar solvent that strongly promotes SN2 reactions, similar to DMF. masterorganicchemistry.com |
The selection involves a trade-off between reaction efficiency, cost, and ease of removal during product workup.
Purification Techniques for Benzoic acid, 3-(2-propynyloxy)-
After the reaction is complete, the crude product is a mixture containing the desired Benzoic acid, 3-(2-propynyloxy)-, unreacted starting materials, the inorganic salt byproduct (e.g., sodium bromide), and any side products. A multi-step purification process is therefore essential. alfa-chemistry.com
| Purification Technique | Purpose | Detailed Description |
| Acid-Base Extraction | Separation from Neutral & Basic Impurities | The crude reaction mixture is dissolved in an organic solvent (like ethyl acetate). By washing with an aqueous base (e.g., sodium bicarbonate), the acidic product is deprotonated and moves into the aqueous layer as its carboxylate salt. Neutral impurities remain in the organic layer. The aqueous layer is then separated and acidified with an acid like HCl, causing the pure benzoic acid derivative to precipitate out. chemrj.org |
| Recrystallization | High-Purity Solid Product | This is a primary method for purifying solid organic compounds. alfa-chemistry.com The crude solid is dissolved in a minimum amount of a suitable hot solvent, in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. youtube.com As the solution cools, pure crystals of the product form, leaving impurities behind in the mother liquor. youtube.com For benzoic acid derivatives, water or mixed solvents like ethanol-water are often effective. rsc.org |
| Column Chromatography | Separation of Closely Related Compounds | For achieving very high purity or separating the product from impurities with similar solubility, silica (B1680970) gel column chromatography can be employed. A solvent system (eluent) is chosen that allows the desired compound to move down the column at a different rate than impurities, enabling their separation. |
| Washing and Drying | Removal of Residual Reagents | The purified solid obtained after precipitation or filtration is typically washed with a small amount of cold solvent (often water) to remove any remaining soluble impurities. youtube.com The final product is then dried thoroughly, often under vacuum or in an oven, to remove residual solvent. |
Principles of Green Chemistry in Synthesis
Applying the principles of green chemistry to the synthesis of Benzoic acid, 3-(2-propynyloxy)- aims to create a more sustainable and environmentally benign process. rsc.org This involves evaluating the entire synthetic route for potential improvements. skpharmteco.com
Safer Solvents and Reagents: Many traditional solvents for this synthesis, such as DMF, are effective but pose health and environmental hazards. A key green chemistry objective is to replace these with safer alternatives. Research into greener solvents that can still facilitate SN2 reactions is ongoing. Furthermore, using a less hazardous base or a catalytic amount of a phase-transfer catalyst instead of a stoichiometric amount of a strong base like NaH can improve the process's green profile. byjus.com
Energy Efficiency: Performing the reaction at the lowest feasible temperature reduces energy consumption. An increasingly common green technique is the use of microwave irradiation. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer side products, contributing significantly to energy efficiency.
Renewable Feedstocks: While conventional starting materials like 3-hydroxybenzoic acid are derived from petrochemicals, a long-term green chemistry goal is to source them from renewable biomass. Research has demonstrated the potential to produce various benzoic acid derivatives from lignin, a major component of plant biomass, which could provide a sustainable route to these important chemical building blocks. rsc.org
Designing for "Click Chemistry": The product, Benzoic acid, 3-(2-propynyloxy)-, contains a terminal alkyne group. This functional group is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry." mdpi.com These reactions are known for their high yields, mild and simple reaction conditions, and the generation of inoffensive byproducts. By synthesizing this molecule, chemists are creating a building block specifically designed for use in highly efficient and green subsequent reactions. sigmaaldrich.com
Chemical Reactivity and Transformation Mechanisms
Reactivity Profile of the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of the molecule's reactivity, enabling the synthesis of various derivatives through reactions such as esterification, amidation, salt formation, and conversion to acid halides.
Esterification Reactions for Ester Derivatives
Esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental transformation for 3-(2-propynyloxy)benzoic acid. This reaction produces the corresponding ester, a class of compounds with widespread applications. The general procedure involves refluxing the carboxylic acid and an alcohol with a catalytic amount of a strong acid like sulfuric acid. iajpr.com The water formed during the reaction is typically removed to drive the equilibrium towards the product side. google.com
A variety of alcohols, including simple aliphatic alcohols as well as more complex structures, can be used to generate a diverse library of ester derivatives. google.com For instance, the reaction with benzyl (B1604629) alcohol would yield benzyl 3-(2-propynyloxy)benzoate. The choice of alcohol can significantly influence the properties of the resulting ester.
| Reactant | Catalyst | Product |
| 3-(2-propynyloxy)benzoic acid | Sulfuric Acid | 3-(2-propynyloxy)benzoate Ester |
| Alcohol |
Amidation Reactions for Amide Derivatives
Amides are another important class of derivatives that can be synthesized from 3-(2-propynyloxy)benzoic acid. This is typically achieved by reacting the carboxylic acid with an amine. Direct condensation of a carboxylic acid and an amine is often challenging and requires high temperatures. Therefore, the carboxylic acid is usually activated first. nih.gov
Common methods for activation include conversion to a more reactive species like an acyl chloride or the use of coupling reagents. nih.govgoogle.com A variety of peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), can facilitate this transformation under milder conditions. google.com These methods allow for the formation of amide bonds with a wide range of primary and secondary amines, leading to the synthesis of diverse amide derivatives. nih.gov
| Reactant | Coupling Reagent | Product |
| 3-(2-propynyloxy)benzoic acid | DCC | 3-(2-propynyloxy)benzamide |
| Amine |
Salt Formation Mechanisms
As a carboxylic acid, 3-(2-propynyloxy)benzoic acid readily undergoes deprotonation in the presence of a base to form a carboxylate salt. This is a simple acid-base reaction. Common bases used for this purpose include inorganic bases like sodium hydroxide (B78521) or potassium hydroxide, as well as organic bases. The resulting salt is generally more water-soluble than the parent carboxylic acid.
Formation of Acid Halides
For many synthetic applications, the carboxylic acid group needs to be converted into a more reactive functional group, such as an acid halide. This transformation is readily achieved by treating 3-(2-propynyloxy)benzoic acid with a halogenating agent. Thionyl chloride (SOCl₂) is a common reagent used for the synthesis of the corresponding acid chloride, 3-(2-propynyloxy)benzoyl chloride. This acid chloride is a highly reactive intermediate that can be readily converted into a variety of other functional groups, including esters and amides, often under milder conditions than the direct reactions with the carboxylic acid. google.com
Reactivity of the Aromatic Ring System
The benzene (B151609) ring of 3-(2-propynyloxy)benzoic acid is susceptible to electrophilic aromatic substitution reactions. The directing effect of the substituents on the ring governs the position of substitution.
Electrophilic Aromatic Substitution Directing Effects (Meta-Directing Property of Carboxyl Group)
The carboxyl group (-COOH) is an electron-withdrawing group and, as a result, is a deactivating and meta-directing group for electrophilic aromatic substitution. doubtnut.comquora.comquora.com This is due to the resonance effect, where the carbonyl group withdraws electron density from the aromatic ring, particularly from the ortho and para positions. doubtnut.comyoutube.com This deactivation makes the ring less reactive towards electrophiles compared to benzene itself.
The reduced electron density at the ortho and para positions makes the meta position relatively more electron-rich and therefore the preferred site of attack for an incoming electrophile. doubtnut.com The propynyloxy (B15346420) group at the 3-position is an ortho-, para-directing group. However, the strong meta-directing influence of the carboxyl group typically dominates, directing incoming electrophiles to the positions meta to it (i.e., position 5).
Hydrogenation and Hydrodeoxygenation Reactions of the Aromatic Ring
The reduction of the aromatic ring of benzoic acid derivatives is a challenging transformation due to the inherent stability of the aromatic system. fujifilm.com
Hydrogenation of the benzene ring to a cyclohexane (B81311) ring requires forcing conditions, such as high pressures of hydrogen gas and highly active catalysts. youtube.com Catalysts like rhodium on carbon (Rh/C) or platinum-based systems are often necessary to achieve complete saturation of the ring. jst.go.jplibretexts.org For "Benzoic acid, 3-(2-propynyloxy)-", this reaction would convert the aromatic core into a cyclohexane ring, yielding cyclohexanecarboxylic acid derivatives. It is important to note that under such conditions, the alkyne group would also be reduced to an alkane.
Hydrodeoxygenation (HDO) is a process that removes oxygen atoms from a molecule. In the context of "Benzoic acid, 3-(2-propynyloxy)-", this could involve the reduction of the carboxylic acid. Studies on benzoic acid as a model compound for bio-oils show that catalytic hydrodeoxygenation can yield products like toluene, benzene, or even fully saturated cyclohexane, depending on the catalyst (e.g., Ni-based catalysts) and reaction conditions. birmingham.ac.ukrsc.org
| Reaction Type | Reagents/Catalyst | Potential Products | Description |
| Ring Hydrogenation | H₂, Rh/C or PtO₂ (High Pressure) | Cyclohexanecarboxylic acid, 3-(propyloxy)- | Complete saturation of the aromatic ring and the alkyne requires harsh conditions and an active catalyst. jst.go.jplibretexts.orgresearchgate.net |
| Hydrodeoxygenation | H₂, Ni/ZSM-5 or Ni/SiO₂ | Toluene, 3-(2-propynyloxy)-Benzene, 1-(2-propynyloxy)- | Reduction of the carboxylic acid group can lead to various deoxygenated products. The specific outcome is highly dependent on the catalyst system. birmingham.ac.ukrsc.org |
Reactivity of the Terminal Alkyne (Propynyloxy) Group
The terminal alkyne functionality is a versatile reactive handle for various organic transformations, distinct from the chemistry of the aromatic ring.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Functionalization
The terminal alkyne group is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides an efficient and highly specific method for forming a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst. This allows for the straightforward covalent linking of the benzoic acid derivative to a wide array of other molecules, making it a powerful tool for creating complex molecular architectures.
| Reactant | Reagents | Product Type | Description |
| Benzoic acid, 3-(2-propynyloxy)- | Organic Azide (R-N₃), Cu(I) catalyst | 1,2,3-Triazole derivative | A highly efficient and regioselective cycloaddition that forms a stable five-membered triazole ring, linking the benzoic acid moiety to the R-group of the azide. |
Hydration and Hydroamination Reactions
The triple bond of the propynyloxy group can undergo addition reactions with water (hydration) and amines (hydroamination).
Hydration of a terminal alkyne, typically catalyzed by aqueous sulfuric acid in the presence of a mercury(II) salt (HgSO₄), follows Markovnikov's rule. libretexts.org The initial addition of water across the triple bond forms a vinyl alcohol, known as an enol, which is unstable and rapidly tautomerizes to its more stable keto form. chemistrysteps.com For the propynyloxy group, this results in the formation of a methyl ketone.
Hydroamination involves the addition of an N-H bond of an amine across the alkyne. This reaction is generally catalyzed by a transition metal, such as copper or zinc. nih.govmdpi.com The reaction with primary or secondary amines typically proceeds with Markovnikov regioselectivity, yielding an enamine intermediate that tautomerizes to the corresponding imine. The resulting imine can then be reduced to form an amine.
| Reaction Type | Reagents/Catalyst | Primary Product | Description |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Benzoic acid, 3-(2-oxopropyloxy)- | Follows Markovnikov's rule, where the addition of water leads to an enol intermediate that tautomerizes to a methyl ketone. chemistrysteps.comlibretexts.org |
| Hydroamination | Amine (R-NH₂), Metal Catalyst (e.g., Cu, Zn) | Imine derivative | Markovnikov addition of an amine across the triple bond forms an imine after tautomerization of the initial enamine product. nih.govmdpi.com |
Cyclization Reactions Leading to Fused Ring Systems
The thermal cyclization of aryl propargyl ethers like Benzoic acid, 3-(2-propynyloxy)- is a well-documented pathway for synthesizing fused ring systems, particularly chromenes. This transformation typically proceeds via a wikipedia.orgwikipedia.org-sigmatropic rearrangement, a type of pericyclic reaction known as the Claisen rearrangement. nsf.gov When heated, typically in a high-boiling solvent such as N,N-diethylaniline, Benzoic acid, 3-(2-propynyloxy)- can rearrange to form a substituted 2H-chromene-7-carboxylic acid. nsf.govmdpi.com
In a study on the closely related compound, methyl 3-(propargyloxy)-5-benzyloxy-benzoate, heating to 210 °C for 24 hours in N,N-diethylaniline resulted in the formation of methyl 5-(benzyloxy)-2H-chromene-7-carboxylate as a cyclization product. mdpi.com This demonstrates the propensity of the 3-propargyloxy-benzoic acid framework to undergo this intramolecular rearrangement to yield a stable, fused bicyclic system. The reaction involves the propargyl group migrating from the ether oxygen to an ortho position on the benzene ring, followed by subsequent ring-closing steps. nsf.gov
Computational studies have shown that for unsymmetrical aryl propargyl ethers, the reaction cascade following the initial Claisen rearrangement is highly dependent on the substitution pattern of the aromatic ring. nsf.govacs.org For a substrate like Benzoic acid, 3-(2-propynyloxy)-, where the rearrangement can occur at either the C2 or C4 position, different fused products could potentially be formed. However, the pathway leading to a benzopyran (chromene) is generally favored. nsf.govfigshare.com
Beyond the classic thermal Claisen rearrangement, other cyclization strategies can be envisioned for this scaffold. Lewis acid-catalyzed processes, such as the Povarov reaction, can facilitate the formation of tetrahydroquinolines through the reaction of an iminium ion with an alkene or alkyne. nih.govresearchgate.net This highlights the potential for Benzoic acid, 3-(2-propynyloxy)- to participate in multicomponent reactions to build complex, fused heterocyclic libraries.
Oxidative Cleavage Reactions
The unsaturated propargyl group and the ether linkage in Benzoic acid, 3-(2-propynyloxy)- are susceptible to oxidative cleavage under specific conditions. This can lead to the breakdown of the molecule into smaller, functionalized fragments.
One of the most common methods for cleaving carbon-carbon triple bonds is ozonolysis. masterorganicchemistry.commasterorganicchemistry.com Treatment of Benzoic acid, 3-(2-propynyloxy)- with ozone would be expected to cleave the alkyne bond. Subsequent workup would yield different products depending on the conditions. An oxidative workup would likely produce a carboxylic acid, resulting in the formation of 3-carboxymethoxybenzoic acid. masterorganicchemistry.com This reaction provides a method to transform the propargyl group into a different functional handle.
Alternatively, the ether linkage itself can be targeted. Gold-catalyzed oxidative cleavage of aryl-substituted alkynyl ethers has been reported to occur using molecular oxygen under ambient conditions. rsc.orgnih.gov This remarkable transformation involves the simultaneous cleavage of C-H, C-C single, and C≡C triple bonds. rsc.org Applying such a reaction to Benzoic acid, 3-(2-propynyloxy)- could lead to the formation of 3-hydroxybenzoic acid and other degradation products. Furthermore, certain enzymes, such as extracellular peroxygenases from fungi, are capable of cleaving alkyl aryl ethers, typically yielding a phenol (B47542) and an aldehyde. nih.gov In this case, the reaction would produce 3-hydroxybenzoic acid and propynal.
A summary of potential oxidative cleavage products is presented below.
| Reaction | Expected Major Products |
|---|---|
| Ozonolysis (Oxidative Workup) | 3-Carboxymethoxybenzoic acid |
| Gold-Catalyzed Oxidation | 3-Hydroxybenzoic acid |
| Enzymatic Cleavage (Peroxygenase) | 3-Hydroxybenzoic acid, Propynal |
Comprehensive Mechanistic Investigations of Key Transformations
Detailed mechanistic studies, often combining experimental work with computational modeling, have provided deep insights into the key transformations of aryl propargyl ethers, which are directly applicable to Benzoic acid, 3-(2-propynyloxy)-.
Kinetic Studies and Rate Determinations
These quantum mechanistic studies have calculated the Gibbs free energy of activation (ΔG‡) for this key step. For a typical aryl propargyl ether, the calculated activation barrier is approximately 37-38 kcal/mol in a solvent like N,N-diethylaniline. researchgate.netrsc.orgresearchgate.net This relatively high energy barrier is consistent with the experimental conditions required for the reaction, which typically involve heating to high temperatures (e.g., >200 °C) for extended periods. mdpi.com
The table below, derived from computational studies on aryl propargyl ether systems, summarizes key kinetic parameters for the steps in the cyclization cascade. rsc.org
| Reaction Step | Parameter | Calculated Value (kcal/mol) |
|---|---|---|
| wikipedia.orgwikipedia.org-Sigmatropic Rearrangement (Claisen) | ΔG‡ (Activation Energy) | ~37-38 |
| 1,5-Hydrogen Shift | ΔG‡ (Activation Energy) | ~19 |
| 6π-Electrocyclization | ΔG‡ (Activation Energy) | ~16 |
The rate of the reaction can be influenced by substituents on both the aromatic ring and the propargyl group. acs.org Electron-donating groups on the aryl ring generally facilitate the rearrangement, while electron-withdrawing groups can have the opposite effect.
Reaction Pathway Elucidation
The mechanistic pathway for the thermal cyclization of aryl propargyl ethers to benzopyrans (chromenes) has been thoroughly elucidated through computational and experimental studies. nsf.govmdpi.com The accepted mechanism is a cascade of reactions beginning with the rate-limiting Claisen rearrangement.
The key steps are as follows: nsf.gov
wikipedia.orgwikipedia.org-Sigmatropic Rearrangement : The process initiates with a concerted pericyclic rearrangement where the aryl propargyl ether undergoes a wikipedia.orgwikipedia.org-sigmatropic shift. This breaks the C-O ether bond and forms a new C-C bond at the ortho position of the benzene ring, resulting in a transient allenyl-substituted cyclohexadienone intermediate.
Tautomerization : The ketone in this intermediate tautomerizes to a more stable phenol derivative.
1,5-Hydride Shift : The resulting intermediate then undergoes a 1,5-hydride shift, which rearranges the double bonds within the six-membered ring.
6π-Electrocyclization : The final step is a 6π-electrocyclization, a concerted ring-closing reaction that forms the dihydropyran ring of the chromene system, re-establishing the aromaticity of the benzene ring to yield the final fused product.
The elucidation of this pathway was supported by the isolation and characterization of unexpected products in related systems. mdpi.comunimi.it In the cyclization of methyl 3-(propargyloxy)-5-benzyloxy-benzoate, an unexpected compound was isolated, and its structure was determined using a combination of 1D and 2D NMR, FT-IR, and mass spectrometry, helping to confirm the complexity of the reaction cascade. mdpi.com
Role of Intermediates in Reaction Progression
The progression of the chemical transformations of Benzoic acid, 3-(2-propynyloxy)- is dictated by the formation and fate of several key reactive intermediates.
In the thermal cyclization cascade, the δ-allenyl cyclohexadienone is the crucial first intermediate formed after the initial Claisen rearrangement. nsf.gov Its structure and stability determine the subsequent reaction pathways. The presence or absence of substituents at the ortho positions dictates whether this intermediate funnels toward a benzopyran or other complex polycyclic products. nsf.gov Following tautomerization, the resulting phenol and the subsequent diene formed after the 1,5-hydride shift are also critical intermediates on the path to the final chromene product. nsf.gov
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
Table 1: Predicted ¹H NMR Data for Benzoic acid, 3-(2-propynyloxy)-
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |
| Methylene (B1212753) (-O-CH₂-C≡) | ~4.7 | Doublet |
| Acetylenic (-C≡C-H) | ~2.5 | Triplet |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Although specific ¹³C NMR data for "Benzoic acid, 3-(2-propynyloxy)-" is not directly available, analysis of related structures allows for the prediction of the key resonances. mdpi.comdocbrown.info One would expect distinct signals for the carboxyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), the methylene carbon, and the two acetylenic carbons. The carboxyl carbon would appear at the most downfield position. The carbon attached to the ether linkage would be shifted downfield compared to the other aromatic carbons. The two sp-hybridized carbons of the alkyne would have characteristic chemical shifts in the mid-range of the spectrum.
Table 2: Predicted ¹³C NMR Data for Benzoic acid, 3-(2-propynyloxy)-
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (-COOH) | ~170 |
| Aromatic (C-O) | ~158 |
| Aromatic (C-H) | 115 - 130 |
| Aromatic (C-COOH) | ~132 |
| Acetylenic (-C≡C-H) | ~78 |
| Acetylenic (-C≡C-H) | ~76 |
| Methylene (-O-CH₂-) | ~56 |
Two-dimensional (2D) NMR techniques are powerful tools for establishing detailed connectivity and spatial relationships within a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for example, confirming the coupling between the methylene protons and the acetylenic proton of the propargyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbons to which they are directly attached. This would definitively assign the proton signals to their corresponding carbon atoms in the structure.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This would be crucial for confirming the connectivity of the propargyloxy group to the benzene (B151609) ring at the C-3 position and the attachment of the carboxylic acid group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For "Benzoic acid, 3-(2-propynyloxy)-", NOESY could help to understand the preferred conformation of the propargyloxy side chain relative to the benzene ring. mdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used for conformational analysis.
The IR and Raman spectra of "Benzoic acid, 3-(2-propynyloxy)-" would exhibit characteristic absorption bands corresponding to its key functional groups.
Carboxyl Group: A very broad O-H stretching vibration is expected in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration of the carboxyl group would give a strong absorption band around 1700 cm⁻¹. core.ac.ukresearchgate.net
Alkyne Group: A sharp, weak to medium intensity C≡C stretching vibration would be observed around 2100-2150 cm⁻¹. The terminal ≡C-H stretching vibration would appear as a sharp, strong band around 3300 cm⁻¹.
Ether Group: The C-O-C stretching vibrations of the ether linkage would produce characteristic bands in the fingerprint region of the IR spectrum, typically in the range of 1250-1000 cm⁻¹.
Table 3: Characteristic Infrared Absorption Frequencies for Benzoic acid, 3-(2-propynyloxy)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) |
| C=O stretch | ~1700 | |
| Alkyne | ≡C-H stretch | ~3300 |
| C≡C stretch | ~2120 | |
| Ether | C-O-C stretch | 1250 - 1000 |
| Aromatic | C-H stretch | ~3100-3000 |
| C=C stretch | ~1600, 1580, 1450 |
Raman spectroscopy would provide complementary information. For instance, the C≡C stretching vibration, which is often weak in the IR spectrum, can be strong in the Raman spectrum. nih.gov
The vibrational spectra can also provide insights into the conformational preferences of the molecule. The position and shape of certain vibrational bands can be sensitive to the rotational isomerism around single bonds, such as the C-O bond of the ether linkage and the C-C bond between the benzene ring and the carboxyl group. core.ac.uknih.gov By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to determine the most stable conformation in the solid state or in solution. nih.goviu.edu.sa For instance, the out-of-plane bending modes of the aromatic C-H bonds and the torsional modes of the side chain can be particularly informative for conformational analysis. core.ac.uk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For derivatives of 3-(2-propynyloxy)benzoic acid, HRMS has been instrumental in confirming their identities. For instance, the high-resolution mass spectrum of a related compound, 5-hydroxychromane-7-carboxylic acid, which can be synthesized from a derivative of 3-(2-propynyloxy)benzoic acid, showed a calculated m/z for [C10H10O4 - H]− of 193.0501, with the found value being 193.0502, thus confirming its elemental composition. mdpi.com This level of accuracy is crucial for distinguishing between compounds with similar nominal masses.
The predicted collision cross-section (CCS) values for various adducts of 3-(2-propynyloxy)benzoic acid have also been calculated, providing further structural information. These values, determined using CCSbase, are presented in the table below. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of 3-(2-propynyloxy)benzoic Acid
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 177.05463 | 137.3 |
| [M+Na]+ | 199.03657 | 147.5 |
| [M-H]- | 175.04007 | 138.5 |
| [M+NH4]+ | 194.08117 | 154.6 |
| [M+K]+ | 215.01051 | 143.9 |
| [M+H-H2O]+ | 159.04461 | 126.0 |
| [M+HCOO]- | 221.04555 | 154.4 |
| [M+CH3COO]- | 235.06120 | 185.8 |
| [M+Na-2H]- | 197.02202 | 141.6 |
| [M]+ | 176.04680 | 133.0 |
Data sourced from PubChemLite. uni.lu
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of ions. A characteristic fragmentation reaction for deprotonated benzoic acid and its derivatives is the loss of carbon dioxide. sci-hub.se Interestingly, studies have shown that this can be a "reversible reaction" in the gas phase, where the decarboxylated fragment can recapture a CO2 molecule. sci-hub.se In the fragmentation of deprotonated dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), a related benzoic acid derivative, the precursor ion's relative abundance did not significantly decrease and at times even increased with higher collision energy, indicating the formation of carbon dioxide adduct ions. sci-hub.se Isotope labeling experiments with [carboxyl-13C]-benzoic acid further confirmed this phenomenon, as the generation of a deprotonated [carboxyl-12C]-benzoic acid ion was observed, resulting from the loss of 13CO2 followed by the addition of 12CO2. sci-hub.se
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that typically produces molecule-related ions, such as the deprotonated molecule [M-H]⁻. sci-hub.se ESI-MS is routinely used to determine the molecular weight of nonvolatile polar compounds. sci-hub.se For derivatives of 3-(2-propynyloxy)benzoic acid, ESI-MS has been used to identify the deprotonated molecule. For example, in the analysis of methyl 3-hydroxy-5-(prop-2-yn-1-yloxy)benzoate, the calculated m/z for C11H10O4 was 206.06, and the found [M-H]⁻ ion was at m/z 205.07. mdpi.com Similarly, for 5-hydroxychromane-7-carboxylic acid, the calculated m/z for C10H10O4 was 194.06, with the found [M-H]⁻ at 193.19. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of benzoic acid in solution exhibits distinct absorption bands. In acetonitrile, benzoic acid shows a transient absorption band between 280 nm and 340 nm, which is characteristic of its T1 (triplet) state. researchgate.net Studies on benzoic acid in aqueous solutions at different pH values reveal two main absorption bands, referred to as the B-band and the C-band. rsc.org For the neutral benzoic acid molecule at acidic pH, the B-band maximum is at 230 nm, and the broader C-band is centered around 274 nm. rsc.org The deprotonated benzoate (B1203000) anion at alkaline pH shows a blue shift, with the B-band at 225 nm and the C-band at 269 nm. rsc.org The λmax for benzoic acid is generally observed at 230 nm. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Crystal System and Space Group Determination
Table 2: Crystallographic Data for a Related Benzoic Acid Derivative: 4-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl) benzoic acid
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 10.597 |
| b (Å) | 14.471 |
| c (Å) | 7.7343 |
| α (°) | 90 |
| β (°) | 90.121 |
| γ (°) | 90 |
| Cell Volume (ų) | 1186 |
Data sourced from the Crystallography Open Database. crystallography.net
Intermolecular Interactions, including Hydrogen Bonding Networks
In the crystalline state, benzoic acid and its derivatives are renowned for forming robust hydrogen-bonded dimers. It is highly probable that Benzoic acid, 3-(2-propynyloxy)- would also exhibit this characteristic supramolecular assembly. The carboxylic acid functional group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This typically leads to the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring motif known as the R²₂(8) graph set descriptor.
Based on studies of similar molecules, a hypothetical arrangement of intermolecular interactions is presented in the table below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Primary Hydrogen Bond | Carboxylic Acid (-OH) | Carbonyl Oxygen (C=O) | 2.6 - 2.8 | Dimer formation, primary structural motif |
| Weak Hydrogen Bond | Alkyne C-H | Ether Oxygen (-O-) or Carbonyl Oxygen (C=O) | 3.0 - 3.5 | Secondary packing stabilization |
| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 | Contribution to lattice energy |
This table represents predicted interactions based on known chemical principles and data from analogous structures, as direct experimental data for Benzoic acid, 3-(2-propynyloxy)- is not available.
Conformational Analysis in Crystalline State
The conformation of Benzoic acid, 3-(2-propynyloxy)- in the solid state would be determined by the rotational freedom around several key single bonds. The most significant of these are the C-O bond of the ether linkage and the C-C bond connecting the carboxylic acid group to the benzene ring.
The orientation of the carboxylic acid group relative to the benzene ring is typically near-planar to maximize conjugation, though some torsion is common to alleviate steric strain. For many benzoic acid derivatives, the energy barrier to rotation is relatively low.
The conformation of the 3-(2-propynyloxy) side chain is more flexible. The dihedral angles around the Ar-O, O-CH₂, and CH₂-C≡ bonds would define its spatial arrangement. In the crystalline form, the molecule would adopt the lowest energy conformation that allows for efficient crystal packing and maximization of favorable intermolecular interactions. Studies on analogous compounds, such as 3-(azidomethyl)benzoic acid, have demonstrated the possibility of conformational polymorphism, where different crystalline forms arise from different molecular conformations. It is conceivable that Benzoic acid, 3-(2-propynyloxy)- could also exhibit such behavior under different crystallization conditions.
The table below outlines the key rotational bonds that would define the compound's conformation.
| Bond | Description | Expected Conformation in Crystal |
| Ar-COOH | Bond between the benzene ring and the carboxylic acid group. | Likely near-planar to allow for conjugation, with potential for slight torsion. |
| Ar-O | Bond between the benzene ring and the ether oxygen. | The orientation would be influenced by packing forces and potential weak interactions. |
| O-CH₂ | Bond between the ether oxygen and the propargyl methylene group. | Rotation around this bond determines the position of the alkyne group. |
| CH₂-C≡CH | Bond between the methylene group and the alkyne. | This bond is part of a relatively rigid propargyl group. |
This table is based on theoretical considerations and analysis of related structures, pending experimental verification for Benzoic acid, 3-(2-propynyloxy)-.
As of the latest available information, detailed computational chemistry and theoretical modeling studies specifically focused on Benzoic acid, 3-(2-propynyloxy)- are not extensively documented in publicly accessible scientific literature. Consequently, the specific data required to populate the detailed subsections on quantum chemical calculations and molecular dynamics simulations for this particular compound are not available.
General principles of computational chemistry suggest that such studies would be valuable for understanding the molecule's structure, reactivity, and behavior. For instance:
Density Functional Theory (DFT) would likely be employed to optimize the molecular geometry, calculate vibrational frequencies, and predict reactivity indices.
Ab initio methods could provide highly accurate electronic properties, offering a deeper understanding of the molecule's quantum mechanical nature.
Molecular Electrostatic Potential (MEP) mapping would reveal the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
Molecular Dynamics (MD) simulations would offer insights into the conformational flexibility of the propargyl ether side chain and the benzoic acid moiety, as well as how the molecule interacts with different solvent environments.
While these computational methods are standard in the field, the absence of specific research on "Benzoic acid, 3-(2-propynyloxy)-" prevents a detailed discussion of its unique computational characteristics. Further research and publication in this specific area would be necessary to provide the in-depth analysis requested.
Computational Chemistry and Theoretical Modeling of Benzoic Acid, 3 2 Propynyloxy
Spectroscopic Property Prediction and Validation
Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, including "Benzoic acid, 3-(2-propynyloxy)-". These theoretical predictions are invaluable for interpreting experimental spectra, assigning spectral features, and validating molecular structures. The primary methods for these predictions are rooted in quantum mechanical calculations, most notably Density Functional Theory (DFT).
Theoretical NMR Chemical Shift Calculation
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a standard practice in chemical research. The Gauge-Including Atomic Orbital (GIAO) method, a widely used approach within the framework of DFT, is particularly effective for this purpose. academie-sciences.fr This method calculates the magnetic shielding tensors for each nucleus in a molecule, from which the isotropic shielding constants and, subsequently, the chemical shifts are derived.
For a molecule like "Benzoic acid, 3-(2-propynyloxy)-", the process would involve:
Geometry Optimization: The first step is to obtain an accurate three-dimensional structure of the molecule. This is typically achieved by performing a geometry optimization using a selected DFT functional (e.g., B3LYP, PBE0) and a suitable basis set (e.g., 6-311+G(2d,p)). mdpi.comnih.gov The accuracy of the final predicted chemical shifts is highly dependent on the quality of the optimized geometry.
NMR Calculation: Using the optimized geometry, the GIAO-DFT calculation is performed to compute the absolute magnetic shielding constants (σ) for each nucleus (¹H and ¹³C).
Chemical Shift Determination: The calculated shielding constants are then converted to chemical shifts (δ) by referencing them to the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The chemical shift is calculated using the formula: δ = σ_ref - σ_sample.
Numerous studies on related benzoic acid derivatives and other organic molecules have demonstrated a strong linear correlation between theoretically calculated and experimentally measured NMR chemical shifts. mdpi.comnih.govaps.org For instance, DFT calculations have been successfully used to assign the complex ¹H NMR spectra of conjugated linolenic acids and to revise previous experimental assignments. mdpi.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid H | 11.0 - 13.0 | - |
| Aromatic H (ortho to COOH) | 7.8 - 8.0 | 130 - 132 |
| Aromatic H (para to COOH) | 7.4 - 7.6 | 128 - 130 |
| Aromatic H (ortho to OCH₂) | 7.1 - 7.3 | 115 - 117 |
| Methylene (B1212753) H (-OCH₂-) | 4.7 - 4.9 | 55 - 57 |
| Acetylenic H (-C≡CH) | 2.5 - 2.7 | 75 - 77 |
| Carboxylic Acid C | - | 168 - 172 |
| Aromatic C (ipso to COOH) | - | 132 - 134 |
| Aromatic C (ipso to OCH₂) | - | 157 - 159 |
| Aromatic C (meta to COOH) | - | 122 - 124 |
| Acetylenic C (-C ≡CH) | - | 78 - 80 |
This table is illustrative and based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental or calculated values may vary.
Vibrational Spectra Simulation (IR, Raman)
Theoretical simulations of vibrational spectra, such as Infrared (IR) and Raman spectra, are instrumental in understanding the vibrational modes of a molecule. These simulations are typically performed using DFT calculations to compute the harmonic vibrational frequencies.
The process for simulating the IR and Raman spectra of "Benzoic acid, 3-(2-propynyloxy)-" would be as follows:
Geometry Optimization and Frequency Calculation: Similar to NMR predictions, the first step is to obtain the optimized geometry of the molecule. Following this, a frequency calculation is performed at the same level of theory. This calculation yields the vibrational frequencies and their corresponding intensities for both IR and Raman spectra.
Scaling of Frequencies: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor.
Spectral Visualization: The calculated and scaled frequencies and intensities can then be plotted to generate theoretical IR and Raman spectra, which can be directly compared with experimental spectra.
Studies on benzoic acid and its derivatives have shown excellent agreement between scaled DFT-calculated vibrational frequencies and experimental data. nih.gov For example, the characteristic C=O stretching vibration of the carboxylic acid group is typically observed around 1700 cm⁻¹ in the IR spectrum. The C≡C stretching of the alkyne group would be expected in the range of 2100-2260 cm⁻¹, and the acetylenic C-H stretch would appear around 3300 cm⁻¹.
Below is a table of expected key vibrational frequencies for "Benzoic acid, 3-(2-propynyloxy)-" based on known data for related functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum |
| O-H stretch (carboxylic acid dimer) | 2500 - 3300 (broad) | IR |
| C-H stretch (acetylenic) | ~3300 | IR, Raman |
| C-H stretch (aromatic) | 3000 - 3100 | IR, Raman |
| C≡C stretch (alkyne) | 2100 - 2260 | IR, Raman |
| C=O stretch (carboxylic acid) | 1680 - 1710 | IR, Raman |
| C=C stretch (aromatic) | 1450 - 1600 | IR, Raman |
| C-O stretch (ether) | 1200 - 1300 | IR, Raman |
| O-H bend (carboxylic acid) | 1210 - 1320 | IR |
This table is illustrative and based on general principles of vibrational spectroscopy and data for analogous compounds. Actual experimental or calculated values may vary.
Computational Mechanistic Studies of Reactions
Computational chemistry provides deep insights into the mechanisms of chemical reactions, including reaction pathways, transition states, and activation energies. For "Benzoic acid, 3-(2-propynyloxy)-", with its distinct functional groups (carboxylic acid, ether linkage, and a terminal alkyne), several types of reactions can be computationally investigated.
One area of interest is the reactions involving the propargyl group. For instance, the [3+2] cycloaddition reaction, a cornerstone of "click chemistry," is a highly relevant transformation for terminal alkynes. Computational studies, often using DFT, can elucidate the mechanism of such reactions, for example, with azides to form triazoles. nih.gov These studies can predict whether the reaction proceeds through a concerted or stepwise mechanism and can determine the regioselectivity of the addition. mdpi.com For example, a computational study of the Lewis acid-catalyzed Povarov reaction to synthesize N-propargyl tetrahydroquinolines successfully elucidated the stepwise mechanism involving a Mannich-type adduct followed by an intramolecular Friedel-Crafts reaction. rsc.orgresearchgate.net
Another potential reaction for computational study is the degradation of the molecule in various environments. For instance, the reaction of benzoic acid with atmospheric radicals like OH, NO₃, and SO₄⁻ has been studied computationally to determine reaction mechanisms and rate constants. nih.gov Such studies on "Benzoic acid, 3-(2-propynyloxy)-" could reveal how the propargyloxy substituent influences the reactivity of the aromatic ring towards these radicals.
The following table outlines potential reactions of "Benzoic acid, 3-(2-propynyloxy)-" that could be investigated through computational mechanistic studies.
| Reaction Type | Reacting Moiety | Potential Products | Computational Insights |
| [3+2] Cycloaddition | Alkyne | Triazoles | Reaction mechanism, transition state analysis, activation barriers, regioselectivity |
| Sonogashira Coupling | Alkyne | Substituted alkynes | Catalytic cycle, role of ligands, oxidative addition, reductive elimination steps |
| Radical-initiated Degradation | Aromatic ring, alkyne | Hydroxylated and other degradation products | Reaction pathways, rate constants, influence of the propargyloxy group |
| Esterification | Carboxylic acid | Esters | Mechanism (acid or base catalyzed), transition state energies |
Adsorption and Binding Interaction Studies
Computational modeling is a powerful tool for investigating the adsorption of molecules onto surfaces and their binding interactions with other molecules, such as proteins or polymers. These studies are crucial for understanding the environmental fate of a compound, its biological activity, or its application in materials science.
For "Benzoic acid, 3-(2-propynyloxy)-", computational studies could explore its adsorption onto various surfaces, such as activated carbon, mineral surfaces, or polymers. These studies typically involve molecular dynamics (MD) simulations or DFT calculations to determine the preferred binding sites, adsorption energies, and the nature of the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces, π-π stacking). For example, a study on the adsorption of 3-phenoxybenzoic acid by Lactobacillus plantarum used FTIR spectroscopy to identify the functional groups (carboxyl, hydroxyl, amino) involved in the binding process. nih.gov
The binding of "Benzoic acid, 3-(2-propynyloxy)-" to biological macromolecules, such as enzymes or transport proteins, can be investigated using molecular docking simulations. These simulations predict the binding pose and affinity of a ligand within the active site of a protein. Such studies could be valuable in assessing the potential biological targets of this compound.
The following table summarizes the types of adsorption and binding interactions that could be computationally studied for "Benzoic acid, 3-(2-propynyloxy)-".
| Interaction Type | Substrate/Binding Partner | Key Interactions | Computational Methods |
| Adsorption | Activated Carbon | π-π stacking, van der Waals forces | Molecular Dynamics, DFT |
| Adsorption | Clay Minerals | Hydrogen bonding, electrostatic interactions | Molecular Dynamics, DFT |
| Binding | Proteins (e.g., enzymes, albumin) | Hydrogen bonding, hydrophobic interactions, π-π stacking | Molecular Docking, Molecular Dynamics |
| Self-Assembly | Aggregation in solution | Hydrogen bonding (dimerization), π-π stacking | Molecular Dynamics |
Advanced Applications and Functional Material Development
Design and Synthesis of Functional Derivatives Based on Benzoic acid, 3-(2-propynyloxy)-
The independent reactivity of the alkyne and carboxylic acid moieties allows for the strategic design and synthesis of a wide array of functional derivatives. This dual functionality enables the molecule to be incorporated into larger, more complex structures through various chemical pathways.
The terminal alkyne group is a highly versatile functional group, amenable to several powerful coupling reactions, which are widely used to create complex molecular architectures.
Azide-Alkyne Cycloaddition (Click Chemistry): The most prominent reaction of the terminal alkyne is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction forms a stable 1,2,3-triazole ring by coupling the alkyne with an azide-functionalized molecule. The reaction is known for its high yield, specificity, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.orgmdpi.com This allows for the efficient linking of Benzoic acid, 3-(2-propynyloxy)- to other molecules, including polymers, biomolecules, and surfaces, to impart specific functionalities. For example, an indole-triazole conjugate has been synthesized using this "click" strategy, highlighting its utility in creating complex heterocyclic structures. mdpi.com
Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the formation of carbon-carbon bonds and is instrumental in the synthesis of conjugated systems, such as poly(arylene ethynylene)s. wikipedia.orgresearchgate.net By reacting Benzoic acid, 3-(2-propynyloxy)- with various aryl halides, a diverse range of derivatives with extended π-conjugated systems can be synthesized, which are of interest in materials science for their electronic and optical properties. nih.gov The reaction is typically carried out under mild conditions, making it compatible with a variety of substrates. wikipedia.org
Table 1: Key Reactions Exploiting the Alkyne Functionality
| Reaction Name | Reactants | Catalyst/Reagents | Product Linkage |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Alkyne, Azide (B81097) | Copper(I) salt | 1,4-disubstituted 1,2,3-triazole |
| Sonogashira Coupling | Alkyne, Aryl/Vinyl Halide | Palladium complex, Copper(I) co-catalyst, Amine base | Aryl/Vinyl-substituted alkyne |
The carboxylic acid group on the benzene (B151609) ring serves as a classical handle for a variety of chemical modifications, primarily through acylation reactions.
Amide Bond Formation: The carboxyl group can be readily converted to an amide by reacting with primary or secondary amines. This reaction is one of the most fundamental transformations in organic and medicinal chemistry. nih.gov The synthesis of amides from carboxylic acids can be achieved using various coupling agents or by activating the carboxylic acid. nih.govnih.gov This allows for the attachment of a vast array of amine-containing molecules, enabling the tuning of properties such as solubility, biological activity, and thermal stability.
Esterification: Benzoic acid, 3-(2-propynyloxy)- can undergo esterification by reacting with alcohols in the presence of an acid catalyst to form benzoate (B1203000) esters. youtube.comorganic-chemistry.org This reaction is useful for introducing different alkyl or aryl groups, which can modify the physical and chemical properties of the resulting molecule. Esterification is also a common strategy for protecting the carboxylic acid group while performing reactions on the alkyne moiety. organic-chemistry.org
Integration into Materials Science and Polymer Chemistry
The bifunctional character of Benzoic acid, 3-(2-propynyloxy)- makes it an attractive candidate for the construction of novel polymeric materials. It can function as a monomer, a crosslinking agent, and a precursor for complex polymer architectures.
While not a classical polymerization initiator in the vein of AIBN or benzoyl peroxide, the structure of Benzoic acid, 3-(2-propynyloxy)- lends itself to being an integral part of the polymer backbone. nih.gov It can be considered an AB₂-type monomer, where the alkyne represents two reactive sites ('B₂') and the carboxylic acid is the 'A' site. The terminal alkyne can participate in polymerization reactions, such as polyaddition, to form the main chain of a polymer. The carboxylic acid group can then be used to initiate other types of polymerization or for post-polymerization modification. Benzoic acid itself has been shown to act as an organocatalyst for ring-opening polymerizations. nih.gov
The alkyne functionality of Benzoic acid, 3-(2-propynyloxy)- provides a reactive site for crosslinking polymer chains. Once the molecule is incorporated into a polymer backbone, either as a monomer or as a pendant group, the alkyne can undergo reactions to form covalent bonds between polymer chains. For instance, if incorporated into a polymer containing azide groups, the alkyne can form triazole crosslinks via click chemistry. organic-chemistry.org This process is highly efficient and allows for the creation of well-defined polymer networks with tailored properties such as swelling behavior, mechanical strength, and thermal stability. A related trifunctional building block is explicitly noted for its utility as a cross-linking reagent. sigmaaldrich.com
The ability to undergo selective and high-yield reactions at two different functional sites makes Benzoic acid, 3-(2-propynyloxy)- an ideal precursor for creating complex, non-linear polymeric architectures.
Hyperbranched Polymers: As an AB₂ monomer, it can undergo self-condensing vinyl polymerization or be copolymerized with other monomers to create hyperbranched polymers. nih.govnih.gov These three-dimensional, dendritic macromolecules are known for their unique properties, including high solubility, low viscosity, and a high density of terminal functional groups. nih.gov The synthesis can be designed such that the polymer core is built through reactions involving the alkyne, leaving a periphery of reactive carboxylic acid groups, or vice-versa.
Dendrimers and Star Polymers: The molecule can be used as a building block in the stepwise synthesis of dendrimers. For example, the carboxylic acid can be coupled to a multifunctional core molecule. In subsequent steps, the terminal alkyne groups can be reacted, for instance via click chemistry, with molecules that introduce new branching points, leading to a highly branched and perfectly defined dendritic structure.
Role in Coordination Chemistry and Supramolecular Assemblies
The dual functionality of Benzoic acid, 3-(2-propynyloxy)- allows it to be a versatile component in the construction of complex, multi-dimensional chemical structures. The carboxylate group readily coordinates with metal ions, while the terminal alkyne offers a reactive site for post-synthetic modifications.
Ligand in Metal Complex Formation
Benzoic acid, 3-(2-propynyloxy)- serves as a ligand in the formation of transition metal complexes. wikipedia.org The carboxylate group typically coordinates to metal centers in a monodentate or bidentate fashion. This interaction is fundamental in creating discrete metal complexes with well-defined geometries. The coordination of alkynes to transition metals is similar to that of alkenes and can be described by the Dewar-Chatt-Duncanson model. wikipedia.org Upon complexation, the C-C triple bond elongates, and the alkyne carbon atoms bend away from their typical linear geometry. wikipedia.org
The presence of the propargyl group provides a reactive handle for further chemical transformations. For instance, the terminal alkyne can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the covalent attachment of other molecules to the metal complex. nih.gov This feature is particularly useful for designing modular and multifunctional metal-based systems.
| Metal Ion | Coordination Mode of Carboxylate | Potential Post-Coordination Reaction |
| Zinc(II) | Monodentate, Bidentate | Click Chemistry (CuAAC) |
| Copper(II) | Monodentate, Bidentate | Click Chemistry (CuAAC) |
| Rhodium(III) | Bidentate | C-H Olefination |
| Palladium(II) | Monodentate, Bidentate | Cross-coupling Reactions |
This table presents potential coordination scenarios and subsequent reactions based on the known reactivity of benzoic acid and alkyne functionalities.
Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers
The bifunctional nature of Benzoic acid, 3-(2-propynyloxy)- makes it an ideal building block, or "linker," for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. labxing.com In these structures, the carboxylate groups coordinate with metal ions or clusters to form extended networks, while the propargyl groups can be oriented into the pores of the framework.
These pendant alkyne groups are of significant interest as they allow for post-synthetic modification (PSM) of the MOF. labxing.comrsc.org PSM is a powerful technique for introducing new functionalities into a pre-existing MOF without altering its underlying topology. rsc.org For example, an alkyne-tagged zirconium MOF has been successfully modified via a "click" reaction, demonstrating quantitative conversion while maintaining the crystallinity of the framework. nih.gov This allows for the tailoring of the MOF's properties, such as its adsorption selectivity, catalytic activity, or sensing capabilities. The ability to perform reactions within the pores of a MOF opens up possibilities for creating highly specialized and functional materials. rsc.org
Components in Supramolecular Self-Assembly Systems
Beyond covalent coordination bonds, Benzoic acid, 3-(2-propynyloxy)- can participate in the formation of supramolecular assemblies through non-covalent interactions. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, enabling the formation of predictable hydrogen-bonded synthons, such as the classic carboxylic acid dimer.
The aromatic ring can engage in π-π stacking interactions, further directing the self-assembly process. The terminal alkyne, while primarily a reactive handle, can also participate in weaker interactions. The interplay of these non-covalent forces can lead to the formation of well-ordered, one-, two-, or three-dimensional supramolecular architectures. The self-assembly of molecules with terminal alkynes has been observed on various surfaces, leading to the formation of ordered monolayers. ibm.com
Catalytic Modifiers and Ligands in Organic Transformations
While direct catalytic applications of Benzoic acid, 3-(2-propynyloxy)- itself are not widely reported, its derivatives and the metal complexes it forms have potential in catalysis. The electronic properties of the benzoic acid ring can be tuned by the 3-(2-propynyloxy)- substituent, which in turn can influence the catalytic activity of a metal center to which it is coordinated.
Benzoic acid derivatives are known to act as ligands in various catalytic reactions, including C-H activation and olefination. nih.gov For example, urea-substituted cyclopentadienyl (B1206354) rhodium catalysts have been shown to accelerate the C-H olefination of benzoic acid derivatives through hydrogen-bonding interactions that pre-organize the substrate and catalyst. nih.gov The propargyl group on Benzoic acid, 3-(2-propynyloxy)- could be used to anchor such a complex to a solid support, creating a heterogeneous catalyst that is easily separable from the reaction mixture.
Furthermore, the alkyne group itself can be involved in catalytic cycles. For instance, silver-catalyzed protodecarboxylation of ortho-substituted benzoic acids has been reported, highlighting the role that metals can play in activating benzoic acid derivatives. rsc.org
Applications in Surface Functionalization and Nanomaterials
The dual functionality of Benzoic acid, 3-(2-propynyloxy)- is particularly advantageous for the surface functionalization of a wide range of materials, from bulk substrates to nanomaterials. The carboxylic acid group serves as an effective anchor for attaching the molecule to metal oxide surfaces, such as those of iron oxide or titanium dioxide nanoparticles. cd-bioparticles.netnih.gov This carboxylation of nanoparticle surfaces can improve their hydrophilicity and stability in solution. cd-bioparticles.net
Once the molecule is anchored to the surface, the terminal alkyne group is exposed and available for subsequent reactions. This is most notably exploited in "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new materials. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. mdpi.com
This two-step approach—anchoring via the carboxylate and subsequent "clicking"—allows for the precise and covalent attachment of a wide variety of molecules, including polymers, biomolecules, and fluorescent dyes, to the surface of the material. mdpi.combeilstein-journals.org This strategy has been used to create low-fouling surfaces, to immobilize proteins, and to develop targeted drug delivery systems. mdpi.comimagionbiosystems.com The ability to form highly ordered self-assembled monolayers of alkyne-terminated molecules on surfaces like gold further enhances the utility of this approach for creating well-defined and functional interfaces. nih.gov
| Nanomaterial | Anchoring Group | Functional Group | Post-Functionalization Chemistry |
| Iron Oxide Nanoparticles | Carboxylic Acid | Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Titanium Dioxide Nanotubes | Carboxylic Acid | Terminal Alkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Gold Nanoparticles | Carboxylic Acid (or Thiol) | Terminal Alkyne | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) nih.gov |
| Silica (B1680970) Nanoparticles | Silane (after modification) | Terminal Alkyne | Click Chemistry |
This table illustrates the potential applications of Benzoic acid, 3-(2-propynyloxy)- or analogous molecules for the functionalization of various nanomaterials.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Methodologies for Benzoic acid, 3-(2-propynyloxy)-
The advancement of synthetic chemistry continually provides more efficient, sustainable, and innovative methods for molecule construction. While conventional methods for synthesizing Benzoic acid, 3-(2-propynyloxy)- and its analogs, such as the Williamson ether synthesis involving the reaction of a hydroxybenzoic acid with propargyl bromide, are established, future research will likely focus on developing more sophisticated and advantageous strategies. mdpi.com
Future synthetic explorations could include:
Flow Chemistry: Implementing continuous flow reactors for the synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.
Catalytic C-H Activation: Developing novel catalytic systems that enable the direct propargylation of the C-H bond on the benzoic acid ring would represent a significant step forward in synthetic efficiency, reducing the number of synthetic steps.
Green Chemistry Approaches: Research into using environmentally benign solvents, reducing waste, and utilizing renewable starting materials will be crucial. This includes exploring enzymatic or biocatalytic methods that can offer high selectivity under mild conditions.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, increasing throughput and energy efficiency.
| Method Type | Conventional Approach (e.g., Williamson Ether Synthesis) | Potential Novel Approach | Key Advantages of Novel Approach |
| Process | Batch processing in round-bottom flasks | Continuous flow chemistry | Enhanced safety, scalability, and process control |
| Catalysis | Stoichiometric base (e.g., K₂CO₃) mdpi.com | Transition-metal catalyzed C-H activation | Higher atom economy, fewer synthetic steps |
| Solvents | Organic solvents like DMF or Acetone (B3395972) mdpi.com | Green solvents (e.g., water, ionic liquids) or solvent-free conditions | Reduced environmental impact, improved safety |
| Energy Input | Conventional heating under reflux mdpi.com | Microwave-assisted or photocatalytic reactions | Faster reaction times, lower energy consumption |
Table 1: Comparison of Conventional and Future Synthetic Methodologies.
Discovery of Unprecedented Chemical Transformations
The dual functionality of Benzoic acid, 3-(2-propynyloxy)- offers a rich playground for discovering new chemical reactions. The terminal alkyne is a versatile handle for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." sigmaaldrich.com The carboxylic acid group readily undergoes reactions such as esterification and amidation. Future research is poised to move beyond these known reactions to explore unprecedented transformations.
Potential areas for discovery include:
Tandem and Domino Reactions: Designing one-pot reactions where both the alkyne and carboxylic acid moieties react in a programmed sequence to rapidly build molecular complexity.
Novel Cyclization Strategies: The propargyloxy group can participate in intramolecular cyclization reactions to form chromene derivatives or other heterocyclic systems. mdpi.com Future work could focus on developing new catalysts to control the regioselectivity of these cyclizations and access novel scaffolds.
Metal-Catalyzed Cross-Coupling: While the alkyne is used in click chemistry, it can also participate in a wider array of metal-catalyzed reactions, such as Sonogashira, Glaser, and Eglinton couplings, to create novel carbon-carbon bonds.
Photocatalysis: The use of light to drive unique reactions involving the alkyne or the aromatic ring could unlock transformations that are inaccessible through traditional thermal methods.
| Reactive Site | Known Transformation | Potential Future Transformation | Application/Significance |
| Alkyne Group | Azide-Alkyne "Click" Chemistry sigmaaldrich.com | Enyne Metathesis | Synthesis of complex conjugated systems |
| Alkyne Group | Sonogashira Coupling | Intramolecular Hydroalkoxylation/Cyclization mdpi.com | Access to novel heterocyclic drug scaffolds |
| Carboxylic Acid | Amidation/Esterification | Reductive coupling with other functional groups | Creation of multifunctional molecules |
| Entire Molecule | Sequential functionalization | One-pot tandem reaction (e.g., A³ coupling followed by lactonization) | Rapid generation of molecular diversity |
Table 2: Current and Future Chemical Transformations.
Integration of High-Throughput Screening and Automated Synthesis
To accelerate the discovery of new functional molecules, modern research increasingly relies on the integration of automated synthesis with high-throughput screening (HTS). Benzoic acid, 3-(2-propynyloxy)- is an ideal starting scaffold for creating large chemical libraries. Using robotic platforms, the carboxylic acid can be systematically reacted with a diverse library of amines or alcohols, while the alkyne can be coupled with a library of azides via click chemistry. nih.govosti.gov
This automated approach allows for the rapid generation of thousands of distinct derivatives. These libraries can then be screened for a wide range of properties, such as biological activity against therapeutic targets like enzymes or receptors, or for specific material properties. mdpi.comresearchgate.net This synergy creates a powerful engine for discovering new lead compounds in drug discovery and novel materials for various applications. nih.gov
| Step | Description | Technology Utilized | Desired Outcome |
| 1. Library Design | In silico enumeration of all possible products from selected building blocks. | Cheminformatics software | A virtual library of target derivatives. |
| 2. Automated Synthesis | Robotic liquid handlers perform parallel reactions in microtiter plates. | Robotic synthesis platforms, Microfluidics nih.gov | Physical library of purified compounds. |
| 3. High-Throughput Screening | Automated screening of the library against a biological or physical assay. | Plate readers, cell imagers, robotic screening systems | Identification of "hits" with desired activity. |
| 4. Data Analysis | Analysis of screening data to identify structure-activity relationships. | Data analysis software | Prioritized lead compounds for further study. |
Table 3: A Hypothetical Workflow for High-Throughput Discovery.
Development of Predictive Models for Structure-Property Relationships
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physical properties or biological activity. rsc.org For Benzoic acid, 3-(2-propynyloxy)-, developing such predictive models represents a key future direction.
By generating a virtual library of derivatives and calculating a range of molecular descriptors (e.g., electronic, steric, and topological properties), researchers can build machine learning models. These models, trained on a smaller, experimentally validated dataset, can then predict the properties of thousands of virtual compounds. osti.gov This in silico approach allows for the pre-screening of vast chemical spaces, prioritizing the synthesis of only the most promising candidates and thereby saving significant time and resources. rsc.org
| Descriptor Type | Example Descriptors | Property Predicted |
| Electronic | Partial charges, Dipole moment | Receptor binding affinity, Reactivity |
| Topological | Molecular connectivity indices, Wiener index | Solubility, Boiling point |
| Steric/3D | Molecular volume, Surface area | Enzyme inhibition, Membrane permeability |
| Quantum Chemical | HOMO/LUMO energies | Photophysical properties, Redox potential |
Table 4: Examples of Molecular Descriptors for QSPR/QSAR Modeling.
Interdisciplinary Synergies with Emerging Technologies (e.g., AI in molecular design)
These AI models can be trained on vast datasets of known molecules and their properties. They can then generate novel molecular structures, often based on a desired scaffold like Benzoic acid, 3-(2-propynyloxy)-, that are optimized for specific properties such as high binding affinity to a protein target or ideal pharmacokinetic profiles. nih.gov
The most advanced vision is the creation of "closed-loop" or autonomous discovery platforms. osti.gov In such a system:
AI designs a set of novel molecules.
Automated robotic synthesis creates them.
High-throughput screening tests their properties.
The results are fed back to the AI , which learns from the data to design the next, improved generation of molecules.
This iterative cycle, integrating AI, automation, and high-throughput experimentation, has the potential to radically accelerate the pace of scientific discovery, leading to the rapid development of new therapeutics and advanced materials. nih.govnih.gov
| Component | Role in the Workflow | Enabling Technology |
| Data Generation | Provides initial training data for AI models. | High-throughput experiments, Public databases |
| Molecular Representation | Converts chemical structures into a machine-readable format. | SMILES strings, Molecular graphs |
| Predictive Machine Learning | Predicts properties of virtual molecules (QSAR/QSPR). | Neural Networks, Gradient Boosting |
| Inverse/Generative Design | Generates novel molecules with desired properties. | GANs, VAEs, Reinforcement Learning nih.govmdpi.com |
| Automated Synthesis & Testing | Physically realizes and validates the AI-designed molecules. | Robotic platforms, Microfluidics nih.govosti.gov |
Q & A
Basic: What synthetic methodologies are recommended for 3-(2-propynyloxy)benzoic acid, and how can reaction parameters be systematically optimized?
Answer:
The synthesis of 3-(2-propynyloxy)benzoic acid typically involves etherification of 3-hydroxybenzoic acid with propargyl bromide under alkaline conditions. Optimization can be achieved using Response Surface Methodology (RSM) to evaluate interactions between variables (e.g., temperature, molar ratios, catalyst concentration). For example, a central composite design (CCD) can identify optimal reaction conditions by analyzing quadratic interactions . Alternative routes may employ benzoylation reagents (e.g., benzoyl chloride derivatives) in dichloromethane or ether solvents with triethylamine as a base, as described for analogous benzoic acid derivatives . Post-synthesis, purity is assessed via HPLC or GC-MS, with adjustments made to reaction time or stoichiometry based on yield trends.
Basic: What spectroscopic and crystallographic techniques are critical for characterizing 3-(2-propynyloxy)benzoic acid?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the propynyloxy group (δ ~2.5 ppm for terminal alkyne protons; δ ~75–85 ppm for sp-hybridized carbons).
- FT-IR : Peaks at ~3300 cm⁻¹ (alkyne C-H stretch) and ~1700 cm⁻¹ (carboxylic acid C=O).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular packing and hydrogen-bonding networks, particularly if the compound crystallizes in a non-centrosymmetric space group .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M-H]⁻ at m/z calculated for C₁₀H₇O₃).
Basic: What safety protocols are essential when handling 3-(2-propynyloxy)benzoic acid in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage : Store in sealed containers under inert gas (N₂/Ar) at 4°C to prevent degradation or moisture absorption .
- Spill Management : Neutralize spills with sodium bicarbonate, then collect using absorbent materials (e.g., vermiculite). Avoid aqueous rinses to prevent contamination .
- Waste Disposal : Incinerate via certified hazardous waste facilities due to potential ecotoxicity.
Advanced: How can researchers resolve contradictions in NMR data for 3-(2-propynyloxy)benzoic acid derivatives?
Answer:
Discrepancies in NMR signals (e.g., split peaks, unexpected shifts) may arise from:
- Dynamic Effects : Rotameric interconversion of the propynyloxy group at room temperature. Use variable-temperature NMR (VT-NMR) to slow conformational changes.
- Residual Solvent Peaks : Ensure complete drying or use deuterated solvents (e.g., DMSO-d₆) to eliminate interference .
- Impurity Profiling : Cross-validate with LC-MS to detect byproducts (e.g., unreacted propargyl bromide).
- Crystallographic Validation : Compare experimental NMR data with computed chemical shifts from X-ray-derived geometries using DFT (e.g., B3LYP/6-31G*) .
Advanced: What computational strategies are effective for predicting the reactivity of 3-(2-propynyloxy)benzoic acid in nucleophilic acyl substitution?
Answer:
- DFT Calculations : Optimize transition states at the M06-2X/def2-TZVP level to model nucleophilic attack on the carbonyl group. Solvent effects (e.g., DCM) are incorporated via the SMD implicit model.
- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO/LUMO energies to identify electrophilic sites. The propynyloxy group’s electron-withdrawing effect lowers LUMO energy, enhancing acyl reactivity .
- Molecular Dynamics (MD) : Simulate solvation dynamics to assess steric hindrance from the alkyne moiety.
Advanced: How can mechanistic studies elucidate the role of 3-(2-propynyloxy)benzoic acid in benzoylation reactions?
Answer:
- Kinetic Isotope Effects (KIE) : Compare rates of benzoylation using deuterated vs. protiated substrates to identify rate-determining steps (e.g., nucleophilic addition vs. leaving group departure) .
- Trapping Intermediates : Use low-temperature quench techniques (-78°C) with trapping agents (e.g., methanol) to isolate acyl intermediates for FT-IR or MS analysis.
- Competition Experiments : Compete with alternative benzoylating agents (e.g., benzoyl chloride vs. anhydrides) under identical conditions to quantify relative electrophilicity .
Advanced: What strategies address low yields in large-scale syntheses of 3-(2-propynyloxy)benzoic acid?
Answer:
- Flow Chemistry : Continuous flow reactors improve heat dissipation and mixing efficiency, reducing side reactions (e.g., alkyne oligomerization).
- Catalyst Screening : Test Pd/Cu systems for Sonogashira-like coupling if traditional methods fail.
- Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor reaction progression and adjust parameters in real-time .
Advanced: How can researchers validate the environmental stability of 3-(2-propynyloxy)benzoic acid?
Answer:
- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 40°C for 28 days, analyzing degradation via HPLC. The propynyloxy group’s lability under basic conditions may require stabilization with antioxidants .
- Photostability Testing : Use UV/Vis light chambers (ICH Q1B guidelines) to assess decomposition pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
